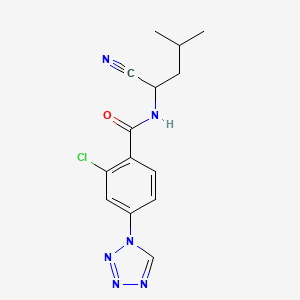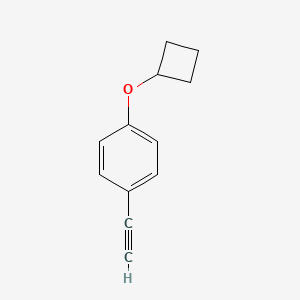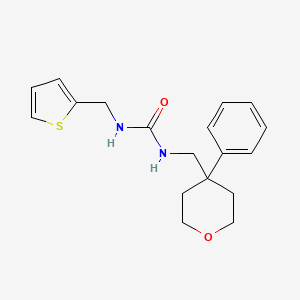![molecular formula C24H32N6O3 B3003826 6-(4-Butylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893959-72-3](/img/structure/B3003826.png)
6-(4-Butylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-Butylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a chemical compound belonging to the class of quinazolinamines . These compounds are heterocyclic aromatic molecules containing a quinazoline moiety substituted by one or more amine groups .
Molecular Structure Analysis
The molecular structure of 6-(4-Butylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione consists of a complex arrangement of atoms, including carbon, hydrogen, nitrogen, and oxygen. The precise three-dimensional arrangement of these atoms determines its properties and interactions with other molecules. Computational studies and molecular dynamics simulations have been employed to evaluate its binding interactions and stability .
Scientific Research Applications
Synthesis and Transformation
- A study by Vas’kevich et al. (2013) demonstrates the synthesis of various imidazole derivatives, including those with morpholine groups. These compounds were produced through intramolecular electrophilic cyclization processes and have potential applications in developing novel chemical entities (Vas’kevich et al., 2013).
Antimicrobial Activities
- Research by El‐Barbary et al. (2014) focused on the synthesis of 4-Arylidene-imidazole derivatives, which demonstrated antimicrobial activities against various bacteria and the fungus Candida albicans. These findings suggest potential applications in the development of new antimicrobial agents (El‐Barbary et al., 2014).
Cytotoxicity for Anticancer Applications
- Suh et al. (2000) explored the cytotoxicity of 2-Methyl-1-substituted-imidazoquinoline-4,9-diones, revealing that certain derivatives exhibit high cytotoxicity on human colon tumor cells, suggesting their potential use in anticancer drug development (Suh et al., 2000).
Electronic Spectra for Electroluminescent Layers
- Dobrikov et al. (2011) synthesized new low-molecular weight compounds with potential application in organic light-emitting devices, highlighting the versatility of these compounds in electronic applications (Dobrikov et al., 2011).
QSAR Analysis for Antioxidants
- Drapak et al. (2019) conducted a QSAR-analysis of derivatives of a similar compound, indicating the utility of these compounds in antioxidant applications. The study provides a theoretical basis for the design of new potential antioxidants (Drapak et al., 2019).
Antiproliferative Activity Against Cancer Cell Lines
- Liu et al. (2018) designed and synthesized novel compounds including morpholinoethyl and imidazole segments, which showed significant antiproliferative activity against various human cancer cell lines, suggesting their potential in cancer therapy (Liu et al., 2018).
properties
IUPAC Name |
6-(4-butylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O3/c1-3-4-5-18-6-8-19(9-7-18)28-12-13-29-20-21(25-23(28)29)26(2)24(32)30(22(20)31)11-10-27-14-16-33-17-15-27/h6-9H,3-5,10-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIJQPQFCJGQTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B3003745.png)
![4,6-Dimethyl-1,1-dioxopyrazolo[3,4-d][1,2]thiazol-3-one](/img/structure/B3003746.png)
![1-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl}prop-2-en-1-one](/img/structure/B3003747.png)
![2-[6-(3-Chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3003749.png)

![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B3003757.png)
![1-(2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B3003758.png)




![2-[(4-Fluorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B3003765.png)
